molecular formula C17H13FN2O2S B2704476 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 325978-96-9

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2704476
CAS No.: 325978-96-9
M. Wt: 328.36
InChI Key: HFNNYLVEMXKNIZ-UHFFFAOYSA-N
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Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized for pharmacological studies . The synthesis of these compounds typically involves reactions between substituted thioureas and α-halo ketones .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Thiazole derivatives have been studied for their antimicrobial and anticancer activities . They have shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(4-fluorophenyl)-1,3-thiazole, include a molecular weight of 179.22, a melting point of 81-85°C, and it appears as a powder .

Scientific Research Applications

  • Antimicrobial Applications : A study by Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests their potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Anticonvulsant Applications : Faizi et al. (2017) synthesized and evaluated a series of 4-thiazolidinone derivatives as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Notably, one compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating its potential in benzodiazepine pharmacology (Faizi et al., 2017).

  • Cancer Research : Several studies have explored the potential of thiazole-containing compounds in cancer treatment. For instance, a study by Jiang et al. (2016) focused on the design and synthesis of 3-methoxy-N-phenylbenzamide derivatives as inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), a key target in cancer therapy. Some of these compounds exhibited potent inhibitory activities against c-MET and high anticancer activity against various cancer cell lines in vitro (Jiang et al., 2016).

  • Photo-Degradation Analysis : Wu, Hong, and Vogt (2007) studied the photo-degradation behavior of a pharmaceutical compound related to thiazole, identifying unique photo-degradation products and their structural analysis. This research provides insights into the stability and degradation processes of thiazole-containing compounds under light exposure (Wu, Hong, & Vogt, 2007).

  • Synthesis and Structural Analysis : Various studies have been conducted on the synthesis and structural analysis of thiazole derivatives. For example, Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, elucidating its structure through single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Safety and Hazards

Based on a similar compound, the safety hazards could include skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNYLVEMXKNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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